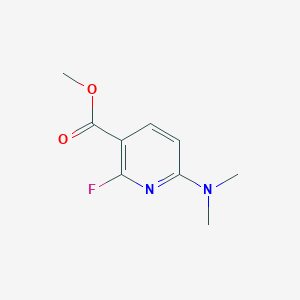

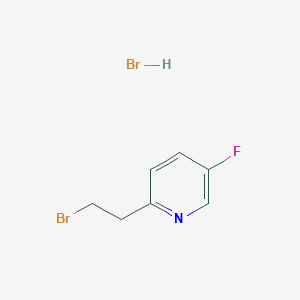

Methyl 6-(dimethylamino)-2-fluoronicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-(dimethylamino)-2-fluoronicotinate, also known as DMF, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of nicotinic receptor agonists and is widely used in the field of neuroscience. In

Wissenschaftliche Forschungsanwendungen

- MDAF is a fluorinated derivative with strong fluorescence properties. Researchers use it as a fluorescent probe in biological imaging and sensing applications. Its high molar absorption coefficients and tunable emission energies make it valuable for visualizing cellular processes and protein interactions .

- pH and temperature-responsive polymers based on MDAF have been developed for efficient adsorption of heavy metals. For instance, a sixteen-arm star-shaped polymer of s-POSS-(PDMAEMA) 16, synthesized using MDAF, demonstrated reversible pH-responsive behavior and strong electrostatic interactions with Cr(VI) ions. These materials hold promise for wastewater treatment and environmental remediation .

Photophysics and Fluorescent Probes

Heavy Metal Adsorption

Wirkmechanismus

Target of Action

It is known that many compounds with similar structures, such as hexazinone , bind to the D-1 quinone protein of the electron transport chain in photosystem II .

Mode of Action

Similar compounds like hexazinone function by inhibiting photosynthesis . They bind to the D-1 quinone protein of the electron transport chain in photosystem II, thereby inhibiting photosynthesis and causing damage to membranes and cells .

Biochemical Pathways

Compounds with similar structures, such as hexazinone, affect the photosynthesis pathway . This results in the inhibition of the electron transport chain in photosystem II, leading to the death of the plant cells .

Pharmacokinetics

It’s worth noting that similar compounds like hexazinone are known to have high leaching potential, indicating they can be readily absorbed and distributed in the environment .

Result of Action

Similar compounds like hexazinone are known to inhibit photosynthesis, leading to the death of plant cells .

Action Environment

The action of Methyl 6-(dimethylamino)-2-fluoronicotinate can be influenced by various environmental factors. For instance, similar compounds like Hexazinone are known to degrade approximately 10% in five weeks when exposed to artificial sunlight in distilled water . Degradation in natural waters can be three to seven times greater .

Eigenschaften

IUPAC Name |

methyl 6-(dimethylamino)-2-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-12(2)7-5-4-6(8(10)11-7)9(13)14-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRVSQDSMWRGAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)

![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2827332.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)

![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B2827339.png)

![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827343.png)

![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)

![2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole](/img/structure/B2827347.png)